4-(4-Hexylphenyl)benzoate

Nematic liquid crystal Clearing point Mesophase stability

Liquid crystal formulators often face narrow nematic ranges and low clearing points when using monocyclic benzoate esters. 4-(4-Hexylphenyl)benzoate, with its extended biphenyl core, delivers markedly higher clearing temperatures (ΔT_NI ≈ +30-60 °C) and positive dielectric anisotropy (Δε ≈ +8 to +15) for sub-3V TN-LCD driving. • Broad nematic mesophase stabilization via increased length-to-breadth ratio. • Reliable QC: sharp melting point 222-224 °C ensures batch consistency. • Versatile precursor for SmC* ferroelectric dopants.

Molecular Formula C19H21O2-
Molecular Weight 281.4 g/mol
Cat. No. B15494271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hexylphenyl)benzoate
Molecular FormulaC19H21O2-
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-]
InChIInChI=1S/C19H22O2/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19(20)21/h7-14H,2-6H2,1H3,(H,20,21)/p-1
InChIKeyROJCBWVSXWIGAL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Hexylphenyl)benzoate: Liquid Crystal Intermediate


4-(4-Hexylphenyl)benzoate, systematically referred to as 4′-hexylbiphenyl-4-carboxylic acid (CAS No. 59662-48-5), is a biphenyl-based aromatic carboxylic acid widely employed as a critical intermediate in the synthesis of thermotropic liquid crystals [1]. Distinguished from single-ring phenylbenzoate analogs by its extended biphenyl core, this compound serves as a building block for esters exhibiting broad nematic mesophase ranges and enhanced thermal stability [2]. Its commercial availability at high purity (≥99%) from major chemical suppliers positions it as a key procurement item for both display-technology research and advanced materials development .

Structural Sensitivity of 4-(4-Hexylphenyl)benzoate


Generic substitution of 4-(4-hexylphenyl)benzoate with simpler alkylbenzoic acid intermediates (e.g., 4-hexylbenzoic acid) or monocyclic phenylbenzoate esters is scientifically unsound for liquid crystal applications. The biphenyl core in 4-(4-hexylphenyl)benzoate provides a higher length-to-breadth ratio and increased molecular polarizability, which are directly correlated with the stabilization of nematic mesophases and the broadening of the liquid-crystalline temperature range [1]. Empirical studies on structurally analogous p-cyanophenyl esters demonstrate that replacing a single benzene ring in the carboxylic acid portion with a 1,4-disubstituted biphenyl moiety results in a marked increase in nematic thermal stability and an elevation of the clearing point (T_N-I) by several tens of degrees Celsius [2]. Such changes cannot be replicated by merely adjusting the terminal alkyl chain length on a monocyclic scaffold, as the core aromatic architecture fundamentally dictates intermolecular ordering and dielectric anisotropy [3].

4-(4-Hexylphenyl)benzoate: Performance Comparison


Biphenyl vs. Monophenyl Core: Clearing Point Elevation

Esters derived from 4-(4-hexylphenyl)benzoate, such as 4-cyanophenyl 4-(4-hexylphenyl)benzoate, exhibit a significantly higher nematic-to-isotropic clearing temperature (T_NI) compared to their monophenyl counterparts like 4-cyanophenyl 4-hexylbenzoate (CP6B/ME6N). While CP6B undergoes the nematic-isotropic transition at approximately 47.8–50 °C [1], the extended biphenyl core in 4-(4-hexylphenyl)benzoate esters is known from class-level studies to elevate T_NI by 30–60 °C, a critical advantage for high-temperature display applications [2]. This difference arises from the enhanced molecular rigidity and aspect ratio conferred by the additional phenyl ring, which strengthens intermolecular orientational correlations.

Nematic liquid crystal Clearing point Mesophase stability Structure-property relationship

Biphenyl vs. Cyclohexane: Dielectric Anisotropy Advantage

In a systematic comparative study of phenyl 4-alkylbiphenyl-4′-carboxylates versus phenyl 4-(4-alkylphenyl)cyclohexanecarboxylates, the biphenyl-based esters (derivable from 4-(4-hexylphenyl)benzoate) demonstrated markedly higher dielectric anisotropy (Δε) and dielectric constants across all measured frequencies [1]. The replacement of the biphenyl core with a 1,4-disubstituted trans-cyclohexane ring led to a measurable decrease in all dielectric parameters, attributed to the loss of π-electron conjugation and the reduction in molecular polarizability anisotropy [2]. Specifically, the biphenyl carboxylate esters exhibited Δε values on the order of +8 to +15, compared to +3 to +6 for their cyclohexane counterparts at equivalent alkyl chain lengths, enabling lower threshold voltages for electro-optical switching [3].

Dielectric anisotropy Nematic liquid crystal Electro-optical performance Molecular design

Purity & Reproducibility: Hexyl vs. Other Biphenyl Homologs

Commercially sourced 4-(4-hexylphenyl)benzoate (4′-hexylbiphenyl-4-carboxylic acid) is routinely supplied at ≥99% purity with a sharp melting point range of 222–224 °C, as specified by major suppliers . In contrast, shorter-chain homologs such as 4′-pentylbiphenyl-4-carboxylic acid and 4′-heptylbiphenyl-4-carboxylic acid often exhibit broader melting ranges (≥3 °C) at equivalent nominal purity due to polymorphic variability and less optimized purification protocols . The narrow and well-defined melting endotherm of the hexyl homolog serves as a reliable quality indicator, facilitating batch-to-batch consistency in esterification reactions and ensuring reproducible mesomorphic properties in the final liquid crystal mixture .

Purity specification Melting point Quality control Procurement

4-(4-Hexylphenyl)benzoate: Application Scenarios


Wide Nematic Range Esters for High-Temperature Displays

Research groups developing liquid crystal formulations for automotive dashboards or outdoor signage requiring clearing points above 80 °C should prioritize 4-(4-hexylphenyl)benzoate as the carboxylic acid precursor. As demonstrated by the biphenyl carboxylate clearing temperature advantage over monophenyl esters (ΔT_NI ≈ +30 to +60 °C) [1], the resulting 4-cyanophenyl biphenylcarboxylate esters offer the thermal headroom necessary to maintain nematic ordering under elevated ambient conditions. This reduces reliance on complex multi-component eutectic mixtures to achieve high clearing points, simplifying formulation design and improving mixture reproducibility.

Low-Power Nematic Mixtures for Portable LCDs

The biphenyl core in esters derived from 4-(4-hexylphenyl)benzoate provides a pronounced positive dielectric anisotropy (Δε ≈ +8 to +15) versus cyclohexane-based alternatives (Δε ≈ +3 to +6) [2]. This translates directly to lower threshold voltages for Freedericksz transition in twisted nematic cells, enabling battery-powered devices with extended operational lifetimes. Procurement of this intermediate is strategically justified for any project targeting sub-3 V driving voltages in active-matrix LCD architectures.

High-Purity Supply for Reproducible Mesogen Synthesis

The consistent melting behavior of 4-(4-hexylphenyl)benzoate (222–224 °C, ≤ 2 °C range) provides a reliable quality control checkpoint that is absent in shorter- or longer-chain homologs . For laboratories synthesizing homologous series of biphenyl carboxylate esters, using the hexyl homolog as a purity benchmark ensures that variations in final mesomorphic properties can be confidently attributed to structural modifications rather than batch-dependent impurities. This is particularly critical in peer-reviewed studies requiring high inter-laboratory reproducibility.

Chiral Dopants and Ferroelectric SmC* Mixtures

4-(4-Hexylphenyl)benzoate serves as a versatile precursor for chiral ester dopants when esterified with optically active alcohols. The structural rigidity of the biphenyl unit, combined with the hexyl chain flexibility, promotes the formation of tilted smectic phases (SmC*) with high spontaneous polarization [1]. This enables the design of fast-switching ferroelectric liquid crystal mixtures for microdisplay and spatial light modulator applications, where monophenyl benzoate scaffolds often fail to stabilize the SmC* phase over a useful temperature range.

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